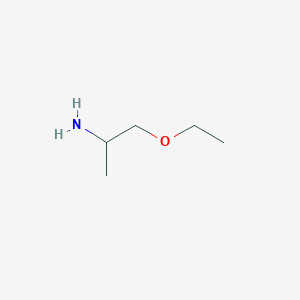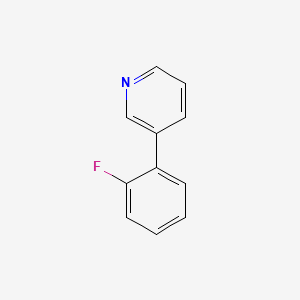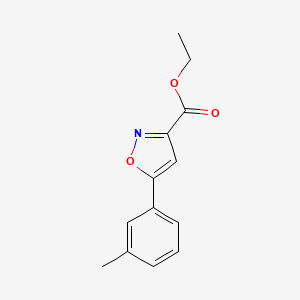
mPEG2-Propyne
概要
説明
Methoxy polyethylene glycol-propyne, also known as 3-(2-(2-methoxyethoxy)ethoxy)prop-1-yne, is a compound with the molecular formula C8H14O3. It is a derivative of polyethylene glycol with a propyne group at one end. This compound is known for its versatility and is used in various scientific and industrial applications due to its unique chemical properties .
科学的研究の応用
Methoxy polyethylene glycol-propyne has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various polymers and copolymers.
Biology: In biological research, methoxy polyethylene glycol-propyne is used to modify biomolecules such as proteins and nucleic acids.
Medicine: Methoxy polyethylene glycol-propyne is used in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: In industrial applications, methoxy polyethylene glycol-propyne is used as a surfactant and emulsifier.
Safety and Hazards
“1-Propyne, 3-[2-(2-methoxyethoxy)ethoxy]-” is classified as a combustible liquid. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
準備方法
Methoxy polyethylene glycol-propyne can be synthesized through several methods. One common synthetic route involves the reaction of methoxy polyethylene glycol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like tetrahydrofuran at room temperature. The product is then purified through column chromatography to obtain the desired compound .
In industrial production, the synthesis of methoxy polyethylene glycol-propyne may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .
化学反応の分析
Methoxy polyethylene glycol-propyne undergoes various chemical reactions, including:
Oxidation: The propyne group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The propyne group can be reduced to an alkene or alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
作用機序
The mechanism of action of methoxy polyethylene glycol-propyne involves its ability to undergo click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the formation of stable triazole linkages between the propyne group and azide-containing molecules. The molecular targets and pathways involved in this process depend on the specific application and the molecules being conjugated .
類似化合物との比較
Methoxy polyethylene glycol-propyne can be compared with other similar compounds, such as:
Methoxy polyethylene glycol-azide: This compound contains an azide group instead of a propyne group.
Methoxy polyethylene glycol-amine: This compound contains an amine group, which can undergo different types of reactions compared to the propyne group.
Methoxy polyethylene glycol-carboxyl: This compound contains a carboxyl group, which can form ester and amide linkages.
特性
IUPAC Name |
3-[2-(2-methoxyethoxy)ethoxy]prop-1-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-4-10-7-8-11-6-5-9-2/h1H,4-8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAWCLHWBNQCHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593315 | |
| Record name | 3-[2-(2-Methoxyethoxy)ethoxy]prop-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89635-79-0 | |
| Record name | 3-[2-(2-Methoxyethoxy)ethoxy]prop-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














